2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
The compound “2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide” appears to contain several functional groups, including a cyanophenoxy group, a trifluoromethoxy group, and an acetamide group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would depend on the specific locations of each functional group on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing or electron-donating effects of its functional groups. For example, the cyanophenoxy and trifluoromethoxy groups are electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Antioxidant Properties
One area of research focuses on the antioxidant properties of related phenolic derivatives. For instance, the study by Dinis, Madeira, & Almeida (1994) examined compounds like acetaminophen and salicylate, analyzing their roles as inhibitors of lipid peroxidation and as peroxyl radical scavengers. This suggests potential applications of 2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in protecting cellular components from oxidative damage.
Synthesis and Characterization
The synthesis and characterization of novel compounds related to this compound is another significant area of research. For example, a study by Yang Man-li (2008) explored the creation of novel acetamides using 3-fluoro-4-cyanophenol as a primary compound. This research is crucial for understanding the chemical properties and potential applications of these compounds.
Chemoselective Acetylation
Research into the chemoselective acetylation of phenolic compounds is also relevant. Magadum & Yadav (2018) studied the monoacetylation of the amino group of 2-aminophenol, a process related to the synthesis of antimalarial drugs. This indicates potential applications in pharmaceutical synthesis.
Photocatalytic Applications
The photocatalytic properties of related compounds have been studied by researchers like Jallouli et al. (2017), focusing on the degradation of acetaminophen. This highlights possible environmental applications of this compound in the degradation of pollutants.
Liquid Crystalline Properties
The synthesis and exploration of liquid crystalline properties in compounds like this compound is another field of interest. Kong & Tang (1998) demonstrated the creation of side-chain liquid crystalline polyacetylenes, indicating potential applications in materials science and technology.
Anticancer and Anti-Inflammatory Activities
Research by Rani et al. (2014) on 2-(substituted phenoxy) acetamide derivatives demonstrates potential anticancer and anti-inflammatory activities. This suggests that similar compounds could be developed for therapeutic applications.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)24-13-7-5-12(6-8-13)21-15(22)10-23-14-4-2-1-3-11(14)9-20/h1-8H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVXTZQCVIBZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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